molecular formula C24H23NO5S B2599887 (3'-Methoxy-[1,1'-biphenyl]-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797844-34-8

(3'-Methoxy-[1,1'-biphenyl]-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone

Cat. No. B2599887
CAS RN: 1797844-34-8
M. Wt: 437.51
InChI Key: BGHPTKDQWANCES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3'-Methoxy-[1,1'-biphenyl]-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H23NO5S and its molecular weight is 437.51. The purity is usually 95%.
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Scientific Research Applications

Anti-Arthritis Applications

Compounds with similar structures have shown promise in the treatment of rheumatoid arthritis (RA). For instance, a synthetic compound with methoxyphenyl groups was found to inhibit arthritis by targeting the signal transducer and activator of transcription 3 (STAT3) . This compound inhibited pro-inflammatory responses and showed potent anti-arthritic activity .

Anti-Inflammatory Applications

The same compound also demonstrated strong anti-inflammatory activities. It was found to inhibit the production of nitric oxide (NO) and hydrogen peroxide (H2O2), which are involved in inflammatory responses .

Drug Complexation

4-Methoxyphenol, a component of the compound you’re interested in, can be used as a building block in designing β-cyclodextrin 4-methoxyphenol conjugates. These conjugates can potentially act as ligands for drug complexation .

Cross-Coupling Reactions

Biphenyl derivatives, which are part of the structure of the compound, have been used in cross-coupling reactions, such as the arylation of aliphatic alcohols .

Synthesis of Biologically Active Compounds

Biphenyl derivatives are significant intermediates in organic chemistry and are used to produce a wide range of drugs and products for agriculture . They are also used as building blocks for basic liquid crystals .

Pharmacological Activities

A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, b-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

Mechanism of Action

properties

IUPAC Name

[4-(3-methoxyphenyl)phenyl]-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5S/c1-29-20-10-12-22(13-11-20)31(27,28)23-15-25(16-23)24(26)18-8-6-17(7-9-18)19-4-3-5-21(14-19)30-2/h3-14,23H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHPTKDQWANCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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